Enhanced NMDA Receptor Antagonism: 8-Substituted HBAD vs. Unsubstituted DDHB
Within the 1H-1-benzazepine class, the addition of an 8-methyl group to the core scaffold drastically enhances potency at the NMDA receptor glycine site. The compound 8-Me-DDHB (8-methyl-2,5-dihydro-2,5-dioxo-3-hydroxy-1H-benzazepine) demonstrates an apparent dissociation constant (KB) of 470 nM at the glycine allosteric site [1]. In contrast, the unsubstituted parent compound, DDHB, shows significantly weaker potency with a KB of 3 μM (3000 nM) at the same site [1].
| Evidence Dimension | NMDA receptor glycine allosteric site antagonism (KB) |
|---|---|
| Target Compound Data | 470 nM |
| Comparator Or Baseline | DDHB (unsubstituted 3-hydroxy-1H-1-benzazepine-2,5-dione): 3 μM (3000 nM) |
| Quantified Difference | 6.4-fold improvement in potency |
| Conditions | Whole-cell voltage-clamp recordings from cultured rat cortical neurons; antagonism of glycine potentiation of NMDA-induced currents. |
Why This Matters
This 6.4-fold increase in potency is a critical differentiator for selecting a specific 1H-1-benzazepine analog for NMDA receptor research, enabling studies at lower, more selective concentrations.
- [1] Swartz, K. J., Koroshetz, W. J., Rees, A. H., & Huettner, J. E. (1992). Competitive antagonism of glutamate receptor channels by substituted benzazepines in cultured cortical neurons. Molecular Pharmacology, 41(6), 1130–1141. View Source
